molecular formula C26H26N2O4S B2799484 6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 899356-31-1

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2799484
CAS No.: 899356-31-1
M. Wt: 462.56
InChI Key: OXMWKUIHOXTGSP-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a quinoline-based derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at position 3, ethoxy substituents at positions 6 (quinoline core) and 4 (aniline moiety), and an N-linked 4-ethoxyphenylamine. The ethoxy groups enhance lipophilicity, while the sulfonyl moiety may contribute to binding interactions with biological targets.

Properties

IUPAC Name

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-31-20-10-8-19(9-11-20)28-26-23-16-21(32-5-2)12-15-24(23)27-17-25(26)33(29,30)22-13-6-18(3)7-14-22/h6-17H,4-5H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMWKUIHOXTGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Ethyl iodide or ethyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key analogues are compared in Table 1 based on substituent variations and physicochemical parameters.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound* C₂₆H₂₇N₂O₄S 475.58 (calc.) ~5.2 7 1 ~62.1
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine C₂₄H₂₂N₂O₃S 418.51 4.45 6 1 54.97
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine C₂₅H₂₃ClN₂O₄S 482.99 5.18 7 1 62.10
6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ15) C₂₅H₂₃N₃O₅ 445.47 ~3.8 8 1 98.54
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine C₁₆H₁₂BrF₂N₂ 365.18 ~3.5 3 1 41.93

*Calculated values for the target compound are inferred from structural similarities to and .

Key Observations:

  • Substituent Effects on Lipophilicity (logP):
    • The target compound’s ethoxy groups (vs. methoxy in ) increase logP (~5.2 vs. 4.45), enhancing membrane permeability. The chloro substituent in further elevates logP to 5.16.
    • NQ15’s nitro group reduces logP (~3.8) due to increased polarity .
  • Hydrogen-Bonding and Solubility:

    • The sulfonyl group in the target compound and contributes to higher hydrogen-bond acceptor counts (7 vs. 6 in ), improving water solubility despite high logP.
    • NQ15’s nitro and benzyloxy groups result in a larger polar surface area (98.54 Ų), suggesting better solubility in polar solvents .
  • Steric and Electronic Effects: The 4-methylbenzenesulfonyl group in the target compound (vs. 4-chlorobenzenesulfonyl in ) may reduce steric hindrance, favoring interactions with flat binding pockets.

Biological Activity

6-Ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a quinoline core substituted with an ethoxy group, a 4-ethoxyphenyl group, and a 4-methylbenzenesulfonyl group. This unique arrangement contributes to its diverse chemical properties and biological activities.

Property Value
Molecular Formula C24H26N2O3S
Molecular Weight 422.54 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies suggest that it may inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and inflammation, leading to reduced tumor growth and inflammation.
  • DNA Binding : The compound can bind to DNA, affecting transcriptional processes that are crucial for cell growth and division.
  • Receptor Interaction : It potentially interacts with various receptors, modulating their activity and influencing cellular responses.

Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the mechanisms underlying their effects:

  • Anticancer Activity : A study demonstrated that similar quinoline derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
  • Antimicrobial Studies : Research indicated that certain quinoline derivatives possess strong antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • In Vitro Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cells. Results showed that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent.

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